4-(Fluoranthen-2-yl)butan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoranthen-2-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of fluoranthene with butanal in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium on carbon, can enhance the reaction efficiency and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(Fluoranthen-2-yl)butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Fluoranthen-2-yl butanone or fluoranthen-2-yl butanal.
Reduction: Fluoranthen-2-yl butane.
Substitution: Fluoranthen-2-yl butyl chloride or fluoranthen-2-yl butyl amine.
Scientific Research Applications
4-(Fluoranthen-2-yl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of polycyclic aromatic hydrocarbons with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Fluoranthen-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, which can influence various biochemical pathways. The fluoranthene moiety may interact with aromatic receptors and enzymes, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-(2-Furyl)butan-2-ol: Similar in structure but contains a furan ring instead of a fluoranthene moiety.
4-(Morpholin-4-yl)butan-2-ol: Contains a morpholine ring, used in different applications.
Uniqueness
4-(Fluoranthen-2-yl)butan-1-ol is unique due to the presence of the fluoranthene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
88746-60-5 |
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Molecular Formula |
C20H18O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-fluoranthen-2-ylbutan-1-ol |
InChI |
InChI=1S/C20H18O/c21-11-4-3-6-14-12-15-7-5-10-18-16-8-1-2-9-17(16)19(13-14)20(15)18/h1-2,5,7-10,12-13,21H,3-4,6,11H2 |
InChI Key |
JHTWLNFQGPHCGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)CCCCO |
Origin of Product |
United States |
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